Spectral Characterization of Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate hydrochloride: A Technical Guide
Spectral Characterization of Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate hydrochloride: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectral data for Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate hydrochloride. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical and practical aspects of obtaining and interpreting the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectra of this compound. The guide emphasizes the causal relationships behind experimental choices and provides detailed, self-validating protocols for acquiring high-quality spectral data.
Introduction
Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate hydrochloride is a multifaceted organic molecule of interest in pharmaceutical research and development. Its structure, incorporating an ethyl ester, a methoxy group, an acetamido linkage, and a primary amine hydrochloride salt, presents a unique spectroscopic fingerprint. A thorough understanding of its spectral characteristics is paramount for its identification, purity assessment, and the elucidation of its role in various chemical and biological processes. This guide will provide a predictive analysis of its spectral data, grounded in fundamental spectroscopic principles and supported by data from analogous structures.
Molecular Structure and Key Spectroscopic Features
A foundational understanding of the molecular structure is essential for the interpretation of its spectral data. The following diagram illustrates the chemical structure of Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate hydrochloride and numbers the key carbon and proton environments for reference in the subsequent NMR analysis.
Caption: Chemical structure of Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate hydrochloride.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the carbon-hydrogen framework of an organic molecule.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The predicted chemical shifts (δ) are influenced by factors such as electronegativity of neighboring atoms, magnetic anisotropy, and hydrogen bonding. The hydrochloride salt formation will significantly impact the chemical shifts of protons near the amino group due to protonation.
Table 1: Predicted ¹H NMR Chemical Shifts
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Prediction |
| H-2 | ~7.8 | d | 1H | Deshielded by the adjacent ester carbonyl group and the aromatic ring current. |
| H-5 | ~7.6 | dd | 1H | Influenced by the aromatic ring and the adjacent methoxy and acetamido groups. |
| H-6 | ~8.2 | d | 1H | Deshielded by the neighboring acetamido group and influenced by the ring current. |
| OCH₃ | ~3.9 | s | 3H | Typical chemical shift for a methoxy group on an aromatic ring. |
| NH (amide) | ~9.5 | s | 1H | Broad singlet due to quadrupole broadening and hydrogen bonding; deshielded by the adjacent carbonyl. |
| CH₂ (ester) | ~4.3 | q | 2H | Deshielded by the adjacent oxygen and coupled to the methyl protons. |
| CH₃ (ester) | ~1.3 | t | 3H | Shielded alkyl protons, coupled to the methylene protons. |
| CH₂ (aminoacetyl) | ~4.1 | s | 2H | Deshielded by the adjacent carbonyl and the protonated amino group. |
| NH₃⁺ | ~8.5 | br s | 3H | Broad singlet due to rapid exchange with the solvent and quadrupole broadening from the nitrogen atom. Significantly downfield due to the positive charge. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate hydrochloride in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ will allow for the observation of exchangeable protons (NH and NH₃⁺), while D₂O will result in their exchange and disappearance from the spectrum.
-
Instrument Parameters:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds. A longer delay ensures full relaxation of all protons for accurate integration.
-
Number of Scans: 8-16 scans to achieve an adequate signal-to-noise ratio.
-
Temperature: 298 K.
-
-
Data Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase correction and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are primarily influenced by the hybridization and the electronic environment of the carbon atoms.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C-1 | ~125 | Aromatic carbon attached to the ester group. |
| C-2 | ~115 | Aromatic carbon ortho to the ester group. |
| C-3 | ~150 | Aromatic carbon bearing the methoxy group. |
| C-4 | ~135 | Aromatic carbon bearing the acetamido group. |
| C-5 | ~112 | Aromatic carbon influenced by both methoxy and acetamido groups. |
| C-6 | ~120 | Aromatic carbon adjacent to the acetamido group. |
| C=O (ester) | ~165 | Typical chemical shift for an ester carbonyl carbon. |
| OCH₂ (ester) | ~61 | Deshielded by the adjacent oxygen atom. |
| CH₃ (ester) | ~14 | Shielded aliphatic carbon. |
| OCH₃ | ~56 | Typical chemical shift for a methoxy carbon. |
| C=O (amide) | ~168 | Typical chemical shift for an amide carbonyl carbon. |
| CH₂ (aminoacetyl) | ~42 | Deshielded by the adjacent carbonyl and protonated amino group. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be required for a good signal-to-noise ratio in a reasonable time.
-
Instrument Parameters:
-
Spectrometer: 100 MHz or higher field NMR spectrometer.
-
Pulse Program: Standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to single lines for each carbon.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more scans, as the natural abundance of ¹³C is low.
-
Temperature: 298 K.
-
-
Data Processing: Similar to ¹H NMR, apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the solvent peak or an internal standard.
Part 2: Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and structural features. Electrospray ionization (ESI) is the preferred method for this compound due to its polar and ionic nature.[1][2]
Predicted Mass Spectrum (ESI+)
In positive ion mode ESI, the molecule is expected to be detected as its protonated form, [M+H]⁺, where M is the free base. The hydrochloride salt will dissociate in solution prior to ionization.
Table 3: Predicted m/z Values in ESI-MS
| Ion | Predicted m/z | Rationale |
| [M+H]⁺ | 269.12 | Molecular ion of the free base (C₁₂H₁₆N₂O₄) plus a proton. |
| [M+Na]⁺ | 291.10 | Adduct with sodium ions, commonly observed in ESI. |
Fragmentation Pathway
Collision-induced dissociation (CID) of the [M+H]⁺ ion can provide valuable structural information. The fragmentation is likely to occur at the most labile bonds, such as the amide and ester linkages.[3]
Caption: Predicted fragmentation pathway for the [M+H]⁺ ion of Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (1-10 µg/mL) in a suitable solvent system, typically a mixture of water and an organic solvent like methanol or acetonitrile, with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.
-
Instrument Parameters:
-
Mass Spectrometer: A quadrupole, ion trap, or time-of-flight (TOF) mass spectrometer equipped with an ESI source.
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3-5 kV.
-
Drying Gas Flow and Temperature: Optimized for the specific instrument and solvent system to ensure efficient desolvation.
-
Mass Range: Scan a range that includes the expected molecular ion, for example, m/z 50-500.
-
-
Data Acquisition: Acquire the full scan mass spectrum. For fragmentation studies, perform a product ion scan on the precursor ion at m/z 269.12.
Part 3: Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.
Predicted IR Absorption Bands
The IR spectrum will show characteristic absorption bands for the various functional groups in the molecule. The formation of the hydrochloride salt will introduce new bands and shift existing ones, particularly those associated with the amino group.[4]
Table 4: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Intensity | Rationale |
| 3200-3000 | N-H (amide), C-H (aromatic) | Stretching | Medium | Overlapping bands for N-H and aromatic C-H stretching. |
| 3000-2800 | C-H (aliphatic) | Stretching | Medium | Stretching vibrations of the methyl and methylene groups. |
| ~2700-2400 | N-H (ammonium) | Stretching | Broad, Medium | Characteristic broad absorption for the N-H stretching in the ammonium salt.[4] |
| ~1720 | C=O (ester) | Stretching | Strong | Strong absorption typical for an ester carbonyl group. |
| ~1680 | C=O (amide I) | Stretching | Strong | Strong absorption for the amide carbonyl group. |
| ~1600, ~1500 | C=C (aromatic) | Stretching | Medium | Characteristic skeletal vibrations of the benzene ring. |
| ~1550 | N-H (amide II) | Bending | Medium | Bending vibration of the amide N-H bond. |
| ~1250 | C-O (ester, ether) | Stretching | Strong | Asymmetric C-O stretching of the ester and aryl ether. |
| ~1100 | C-O (ester, ether) | Stretching | Strong | Symmetric C-O stretching. |
Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy (KBr Pellet Method)
-
Sample Preparation:
-
Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle.
-
Transfer the homogenous powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.
-
-
Instrument Parameters:
-
Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
-
Data Acquisition:
-
Acquire a background spectrum of a pure KBr pellet.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Conclusion
This technical guide has provided a detailed predictive analysis of the ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectral data for Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate hydrochloride. By understanding the theoretical basis for the expected spectral features and following the provided experimental protocols, researchers and scientists can confidently acquire and interpret the spectral data for this compound. The information presented herein serves as a valuable resource for the characterization, quality control, and further investigation of this important molecule in the field of drug development and chemical research.
References
-
Fenn, J. B., Mann, M., Meng, C. K., Wong, S. F., & Whitehouse, C. M. (1989). Electrospray ionization for mass spectrometry of large biomolecules. Science, 246(4926), 64-71. [Link]
-
Ho, C. S., Lam, C. W., Chan, M. H., Cheung, R. C., Law, L. K., Lit, L. C., ... & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. Clinical biochemistry review, 24(1), 3. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to spectroscopy. Cengage learning. [Link]
-
de Hoffmann, E., & Stroobant, V. (2007). Mass spectrometry: principles and applications. John Wiley & Sons. [Link]
-
Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy, 34(9), 10-15. [Link]
